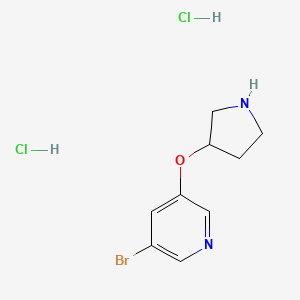

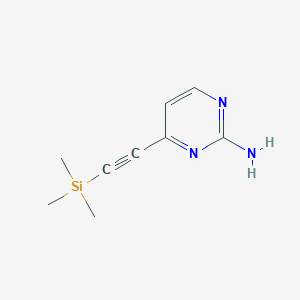

![molecular formula C21H19N3O4S B2993809 2-(二乙氨基)苯并[d]噻唑-6-基 2-(1,3-二氧代异吲哚林-2-基)乙酸酯 CAS No. 953245-36-8](/img/structure/B2993809.png)

2-(二乙氨基)苯并[d]噻唑-6-基 2-(1,3-二氧代异吲哚林-2-基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

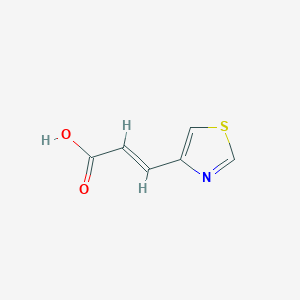

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

Anticancer Properties

The compound exhibits promising anticancer activity. In a study by Mohareb et al., a series of benzo[d]thiazole derivatives were synthesized, and most of them demonstrated high cytotoxicity against cancer cell lines, including HeLa and HepG2. Notably, compounds 8h, 10e, 12b, 12i, 14b, 14h, 14i, and 15i displayed IC50 values ranging from 0.18 to 0.32 µM against HepG2 cells . These findings suggest potential applications in cancer therapy.

Quorum Sensing Inhibition

Quorum sensing plays a crucial role in bacterial communication and virulence. Novel compounds that inhibit quorum sensing without being antibiotics are of interest. Researchers have designed and synthesized benzo[d]thiazole/quinoline-2-thiol derivatives, which may serve as quorum sensing inhibitors . These compounds could contribute to combating bacterial infections.

Cell Cycle Regulation and Apoptosis Induction

Another study investigated the effects of a benzo[d]thiazole-2-yl-4-aminoquinoline derivative (compound 5a) on MGC-803 cells. Compound 5a induced S phase arrest, up-regulated pro-apoptotic proteins, down-regulated anti-apoptotic proteins, activated caspase-3, and led to mitochondrial dysfunction, ultimately inducing cell apoptosis . This suggests potential applications in cancer treatment by modulating cell cycle progression and apoptosis pathways.

Hepatocellular Carcinoma (HCC) Inhibition

Compound 7e, derived from benzo[d]thiazole-2-thiol, inhibited the proliferation of HepG2 cells by inducing apoptosis in a concentration-dependent manner . Its potential as an HCC inhibitor warrants further investigation.

Kinase Inhibition

Several tested compounds emerged as c-MET kinase inhibitors, indicating moderate to good inhibitory activity . Kinase inhibitors are valuable in cancer therapy, as they target aberrant signaling pathways.

未来方向

作用机制

Target of Action

The compound 2-(Diethylamino)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) . The primary targets of thiazole derivatives are often associated with these biological activities.

Mode of Action

The mode of action of thiazole derivatives can vary widely depending on their specific structure and functional groups . For instance, some thiazole derivatives act as inhibitors of certain enzymes or receptors, while others may interact with DNA or RNA

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For example, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . .

Result of Action

The result of action of a compound refers to the molecular and cellular effects that occur as a result of the compound’s interaction with its targets. For instance, some thiazole derivatives have been found to exhibit antimicrobial, antiretroviral, antifungal, and antineoplastic activities . .

属性

IUPAC Name |

[2-(diethylamino)-1,3-benzothiazol-6-yl] 2-(1,3-dioxoisoindol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S/c1-3-23(4-2)21-22-16-10-9-13(11-17(16)29-21)28-18(25)12-24-19(26)14-7-5-6-8-15(14)20(24)27/h5-11H,3-4,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKZGJFZLJAHNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(S1)C=C(C=C2)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Diethylamino)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

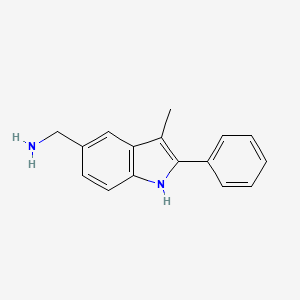

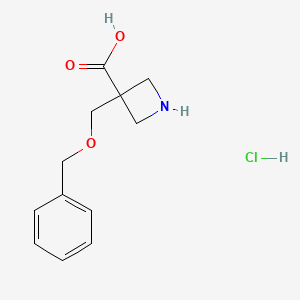

![2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2993731.png)

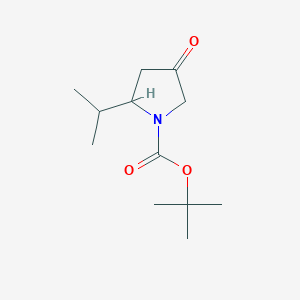

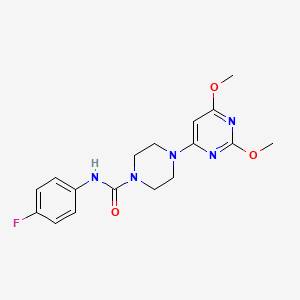

![4-((1-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2993733.png)

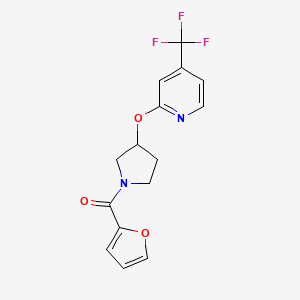

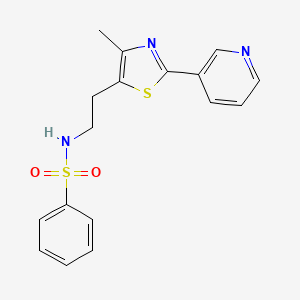

![N-allyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide](/img/structure/B2993735.png)

![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2993736.png)

![N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B2993737.png)